![molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3](/img/no-structure.png)

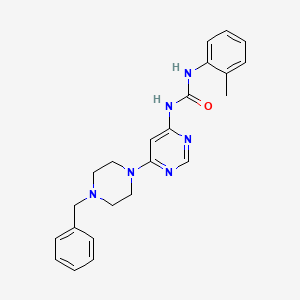

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

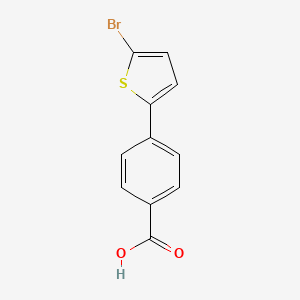

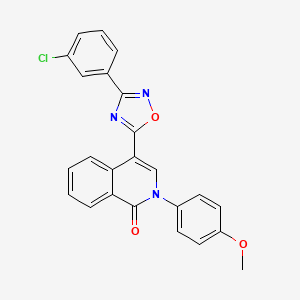

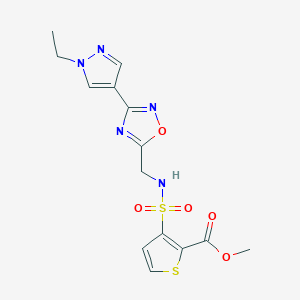

“4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C15H10F2N2O . It is a derivative of 4-fluorophenol, which is a fluorinated phenolic compound used as a starting reagent for synthesizing pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves using pyrrole as raw material, which is protected by N-alkylation of triisopropylsilyl chloride. It is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde, which is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction .Molecular Structure Analysis

The molecular structure of “4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” can be represented by the SMILES string "FC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3F" .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluorophenol, a related compound, include a boiling point of 185°C, a melting point of 43-46°C, and a molecular weight of 112.10 . The properties of “4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” may vary.Aplicaciones Científicas De Investigación

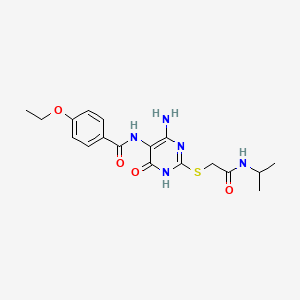

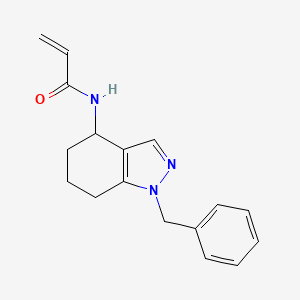

Medicinal Chemistry and Drug Development

4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, also known as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has attracted attention due to its potential as a drug candidate. Researchers have explored its synthesis and biological activities. Notably:

- Anti-Breast Cancer Activity : Molecular docking studies indicate that this compound binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT . Its anti-cancer potential against breast cancer cell lines is promising.

Patented Agents

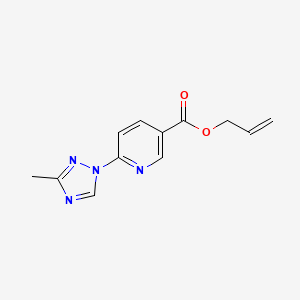

Several pyrazoles have been patented for specific indications:

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves the synthesis of 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, which is then reacted with phenol to obtain the final product.", "Starting Materials": [ "2-fluoroaniline", "2-chloro-5-fluorobenzaldehyde", "sodium hydride", "acetic acid", "sodium acetate", "phenol", "sodium hydroxide", "hydrogen peroxide", "copper sulfate" ], "Reaction": [ "2-fluoroaniline is reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde.", "2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde is then reacted with phenol in the presence of sodium acetate and acetic acid to obtain 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.", "The final product can be purified by recrystallization from a suitable solvent.", "In order to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, 2-fluoroaniline is first reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.", "The carboxylic acid is then oxidized to the aldehyde using hydrogen peroxide and copper sulfate in the presence of sodium hydroxide." ] } | |

Número CAS |

763133-77-3 |

Fórmula molecular |

C15H10F2N2O |

Peso molecular |

272.255 |

Nombre IUPAC |

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |

Clave InChI |

LGKKOBPNLMCSTE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)

![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)